5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a chloro substituent, a phenyl group, and a carbonitrile group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile under reflux conditions for 15 hours. The intermediate product, 3-cyano-1-propylpyridin-1-ium, is then reacted with phenyl magnesium bromide in acetone under light-avoiding conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar structure but with a propyl group instead of a chloro substituent.
5-Chloro-6-phenylpyridazin-3(2H)-one: Contains a pyridazinone ring instead of a dihydropyridine ring.
Uniqueness
5-Chloro-6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H7ClN2O |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-6-oxo-2-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-6-9(7-14)11(15-12(10)16)8-4-2-1-3-5-8/h1-6H,(H,15,16) |
InChI Key |
KWKOZJSLEFKUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)Cl)C#N |
Origin of Product |
United States |
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